Azido-PEG4-beta-D-glucose

Descripción general

Descripción

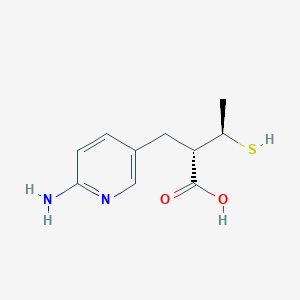

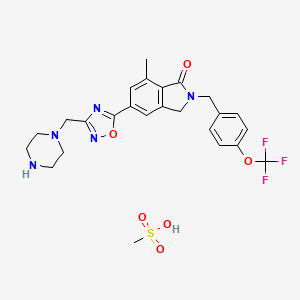

Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . It is a PEG derivative containing one azide group and one D-glucose group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction .

Synthesis Analysis

Azido-PEG4-beta-D-glucose is a reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of Azido-PEG4-beta-D-glucose is C14H27N3O9 . Its molecular weight is 381.38 .Chemical Reactions Analysis

Azido-PEG4-beta-D-glucose can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG4-beta-D-glucose is 381.38 . The molecular formula is C14H27N3O9 .Aplicaciones Científicas De Investigación

Bioconjugation

Azido-PEG4-beta-D-glucose: is utilized in bioconjugation to create stable linkages between biomolecules . The azido group reacts with alkyne groups in the presence of a catalyst to form triazole rings, a cornerstone of click chemistry. This method is pivotal in developing antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody, targeting disease cells while sparing healthy ones.

Drug Delivery

In drug delivery systems, Azido-PEG4-beta-D-glucose acts as a linker to enhance the solubility and stability of therapeutic compounds . The PEG spacer and beta-D-glucose moiety improve the compound’s water solubility and bioavailability, making it easier to administer to patients.

Diagnostic Imaging

The compound’s ability to be recognized by biological systems, such as glucose transporters, makes Azido-PEG4-beta-D-glucose a potential agent in diagnostic imaging . It can be used to attach imaging agents to specific cells or tissues, aiding in the visualization of biological processes.

Targeted Therapy

Azido-PEG4-beta-D-glucose: is significant in targeted therapy, particularly in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are molecules that cause the degradation of specific proteins within the cell, offering a novel approach to treating diseases.

Proteomics

In proteomics, Azido-PEG4-beta-D-glucose is used as a reagent for the selective PEGylation of proteins . This modification can alter protein function, stability, or location, providing insights into protein behavior and interactions.

Glycomics Research

The beta-D-glucose component of Azido-PEG4-beta-D-glucose makes it relevant in glycomics research . It can be used to study glycan structures and functions, which are essential in many biological processes and disease states.

Mecanismo De Acción

Target of Action

Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

Azido-PEG4-beta-D-glucose is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by Azido-PEG4-beta-D-glucose are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Azido-PEG4-beta-D-glucose as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media

Result of Action

The result of Azido-PEG4-beta-D-glucose’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.

Action Environment

The action of Azido-PEG4-beta-D-glucose can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)